3-[4-(Benzyloxy)-3-hydroxyphenyl]-2-oxopropanoic acid
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Overview
Description
3-[4-(Benzyloxy)-3-hydroxyphenyl]-2-oxopropanoic acid is an organic compound with a complex structure that includes a benzyloxy group, a hydroxyphenyl group, and an oxopropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Benzyloxy)-3-hydroxyphenyl]-2-oxopropanoic acid typically involves multiple stepsThe final step often involves the formation of the oxopropanoic acid moiety through oxidation or other suitable reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific conditions such as temperature, pressure, and the use of catalysts are optimized to achieve the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Benzyloxy)-3-hydroxyphenyl]-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxopropanoic acid moiety can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield benzyloxy ketones, while reduction of the oxopropanoic acid moiety can produce benzyloxy alcohols .
Scientific Research Applications
3-[4-(Benzyloxy)-3-hydroxyphenyl]-2-oxopropanoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[4-(Benzyloxy)-3-hydroxyphenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the hydroxyphenyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-3-methoxyphenylacetic acid: Similar structure but with a methoxy group instead of a hydroxy group.
4-Benzyloxy-3-methoxybenzaldehyde: Contains an aldehyde group instead of an oxopropanoic acid moiety.
Uniqueness
3-[4-(Benzyloxy)-3-hydroxyphenyl]-2-oxopropanoic acid is unique due to the presence of both a benzyloxy group and a hydroxyphenyl group, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups allows for diverse chemical transformations and applications in various fields of research .
Properties
Molecular Formula |
C16H14O5 |
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Molecular Weight |
286.28 g/mol |
IUPAC Name |
3-(3-hydroxy-4-phenylmethoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C16H14O5/c17-13-8-12(9-14(18)16(19)20)6-7-15(13)21-10-11-4-2-1-3-5-11/h1-8,17H,9-10H2,(H,19,20) |
InChI Key |
YRUOHZKXLKHRBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(=O)C(=O)O)O |
Origin of Product |
United States |
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